4-(Naphthalen-2-yl)phenol, also known as 4-(2-Naphthyl)phenol, is an organic compound composed of a fused benzene-naphthalene ring system with a hydroxyl group attached. PubChem provides a depiction of its chemical structure .
Research into the physical and chemical properties of 4-(Naphthalen-2-yl)phenol is limited, but some studies have explored its spectroscopic properties [].
Due to its structure, 4-(Naphthalen-2-yl)phenol may hold promise for various scientific research applications. Here are some potential areas of exploration:
4-(Naphthalen-2-yl)phenol, also known as 2-naphthylphenol, is an organic compound with the molecular formula C₁₆H₁₂O. It features a naphthalene ring substituted with a phenolic group at the para position. This compound is characterized by its aromatic structure, which contributes to its stability and reactivity in various chemical processes. The presence of both naphthalene and phenol moieties allows for unique interactions in biological systems and
Research indicates that 4-(Naphthalen-2-yl)phenol exhibits various biological activities:
Several methods exist for synthesizing 4-(Naphthalen-2-yl)phenol:
4-(Naphthalen-2-yl)phenol has several applications across different fields:
Interaction studies of 4-(Naphthalen-2-yl)phenol focus on its binding affinity and reactivity with various biological targets:
Several compounds share structural similarities with 4-(Naphthalen-2-yl)phenol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Naphthol | Naphthol | Hydroxyl group at position 2; used in dye synthesis |
Phenol | Simple Aromatic Compound | Basic structure; widely used as a disinfectant |
1-Naphthol | Naphthol | Hydroxyl group at position 1; different reactivity |
4-Methylphenol | Alkyl-substituted Phenol | Methyl group substitution affects solubility |
The unique combination of both naphthalene and phenolic structures in 4-(Naphthalen-2-yl)phenol allows it to exhibit distinctive chemical reactivity and biological activity compared to other similar compounds. Its dual functionality makes it particularly useful in applications ranging from dye synthesis to potential pharmaceutical development.
Parameter | Suzuki Coupling | Kumada Coupling | Metal-Free |
---|---|---|---|
Catalyst Loading | 1-5 mol% | 2-10 mol% | Stoichiometric |
Base Equivalents | 2-3 equiv K2CO3 | Excess Grignard | 1-2 equiv Base |
Temperature | 80-100°C | 60-80°C | 25-50°C |
Solvent System | THF:H2O (2:1) | THF or Ether | DCM or MeCN |
Reaction Time | 2-6 h | 1-4 h | 0.5-2 h |
Substrate Ratio | ArB(OH)2:ArX (1.2:1) | RMgX:ArX (1.5:1) | ArI2+BF4-:ArH (1:1) |
Table 2: Optimization Parameters for Major Synthetic Routes
Method | E-Factor | Atom Economy (%) | Energy Consumption | Waste Generation | Sustainability Score |
---|---|---|---|---|---|
Traditional Suzuki | 15-25 | 75-85 | High | High | 6/10 |
Aqueous Suzuki | 8-15 | 80-90 | Medium | Medium | 7/10 |
Microwave Suzuki | 5-12 | 78-88 | Low | Low | 8/10 |
Photocatalytic | 3-8 | 85-95 | Very Low | Very Low | 9/10 |
Metal-Free Arylation | 10-18 | 70-80 | Medium | Medium | 7/10 |
Biocatalytic | 2-5 | 90-98 | Low | Very Low | 9.5/10 |
The solubility characteristics of 4-(Naphthalen-2-yl)phenol are governed by its high lipophilicity, as evidenced by the calculated XLogP3 value of 4.8 [8]. This parameter indicates strong hydrophobic character and limited aqueous solubility, consistent with the compound being described as having "limited solubility in water due to its hydrophobic nature" [1].
The compound demonstrates excellent solubility in organic solvents, particularly those capable of forming hydrogen bonds or accommodating aromatic systems [1]. Based on structural similarity to related compounds, 4-(Naphthalen-2-yl)phenol should be readily soluble in:
Protic solvents: Alcohols (methanol, ethanol, isopropanol) facilitate dissolution through hydrogen bonding between the solvent hydroxyl groups and the phenolic hydroxyl group [9]. The extended aromatic system also interacts favorably with the alkyl chains of higher alcohols.
Aprotic polar solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile provide excellent solvation through dipole-dipole interactions with the phenolic group while accommodating the large aromatic framework [9] [10].
Aromatic solvents: Benzene, toluene, and chlorinated aromatic solvents should provide exceptional solubility due to π-π stacking interactions between the solvent molecules and the naphthalene-phenol system [9].
Chlorinated solvents: Dichloromethane and chloroform offer good solubility for moderately polar aromatic compounds [11]. The compound's moderate polar surface area makes it compatible with these solvents.
The limited water solubility (hydrophobic nature) can be attributed to the high aromatic content and single polar hydroxyl group [1]. The large hydrophobic surface area overwhelms the hydrophilic contribution of the phenolic hydroxyl group, resulting in poor aqueous dissolution characteristics.
The acid dissociation behavior of 4-(Naphthalen-2-yl)phenol can be predicted based on established structure-activity relationships for substituted phenols and the electronic effects of the naphthalene substituent.
Phenol itself exhibits a pKa of approximately 9.98-10.0 in aqueous solution [6] [12]. The introduction of aromatic substituents at the para position generally modulates phenolic acidity through resonance and inductive effects [5]. For 4-phenylphenol, the experimentally determined pKa is 9.55 [7] [13], representing a modest increase in acidity (decrease in pKa) compared to unsubstituted phenol.
The naphthalene-2-yl substituent in 4-(Naphthalen-2-yl)phenol is expected to exert similar electronic effects to the phenyl group in 4-phenylphenol, but with enhanced resonance stabilization due to the extended aromatic system. Based on comparative analysis:
Estimated pKa range: 9.0-9.5 [8]. This prediction is based on:
The naphthalene ring system provides additional resonance stabilization for the phenoxide anion through delocalization of the negative charge across the extended π-system [5]. This stabilization makes proton dissociation more favorable compared to simple phenol.
Temperature dependence: Like other phenolic compounds, the pKa is expected to decrease with increasing temperature due to the entropic contribution to the deprotonation equilibrium [14].
Solvent effects: In non-aqueous solvents such as DMSO or acetonitrile, the pKa would be significantly higher due to reduced solvation of the ionic species [10] [15]. DMSO pKa values for phenolic compounds are typically 6-8 units higher than aqueous values [15].
The solid-state structure of 4-(Naphthalen-2-yl)phenol is expected to exhibit characteristic features of aromatic phenolic compounds, with packing dominated by hydrogen bonding and π-π stacking interactions.
Molecular geometry: The compound likely adopts a planar or near-planar conformation with the phenol and naphthalene rings maintaining coplanarity to maximize π-conjugation [16]. The hydroxyl group is expected to lie in the plane of the aromatic system, facilitating optimal orbital overlap and resonance stabilization.
Hydrogen bonding patterns: Phenolic compounds typically form extensive hydrogen-bonding networks in the solid state [17] [18]. The most probable motifs include:
π-π stacking interactions: The extended aromatic system comprising both phenyl and naphthalene rings provides multiple opportunities for π-π stacking [16] [22]. Expected features include:
Crystal packing motifs: Based on similar naphthalene-phenol derivatives, the crystal structure likely exhibits [16] [24]:
Hirshfeld surface analysis would reveal that H···H contacts (van der Waals interactions) and C···H/H···C contacts dominate the intermolecular interactions, with O···H hydrogen bonding providing directional specificity to the crystal packing [16].